2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
Description
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid (CAS No. 1937358-25-2) is a fluorinated pyrrolidine derivative with a tert-butoxycarbonyl (BOC) protecting group and a Z-configured double bond at the pyrrolidin-3-ylidene position. The compound’s structure combines a rigid pyrrolidine scaffold with a fluorine-substituted acetic acid moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. The BOC group enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic steps, while the fluorine atom modulates electronic properties and metabolic stability .
Key structural features include:
- Z-configuration: Stabilizes the pyrrolidine ring conformation, influencing reactivity and interaction with biological targets.
- BOC protection: Facilitates selective deprotection under acidic conditions, critical for stepwise synthesis.
Properties
IUPAC Name |
(2Z)-2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-ylidene]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h4-6H2,1-3H3,(H,14,15)/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPFIYKQZSRWIZ-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C(=O)O)F)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C(\C(=O)O)/F)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from Pyrrolidine Derivatives: : The synthesis typically begins with the derivatization of pyrrolidine
Fluorination Step: : The next step involves the introduction of the fluorine atom. This is usually achieved through a nucleophilic fluorination reaction.
Formation of the Final Compound: : The protected pyrrolidine derivative is then reacted with a fluoroacetic acid derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial-scale synthesis would likely involve similar steps but optimized for large-scale production. This could involve continuous flow synthesis or other scalable techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine atom or the Boc-protected nitrogen.
Oxidation and Reduction: : While the compound is relatively stable, the pyrrolidine ring can undergo oxidation or reduction reactions under the appropriate conditions.
Hydrolysis: : The tert-butoxycarbonyl group can be removed under acidic conditions, leading to deprotection and subsequent functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents like nucleophiles (amines, thiols) are used under mild to moderate conditions.
Oxidizing Agents: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.
Reduction Agents: : Reagents like sodium borohydride (NaBH4) for reduction.
Acidic Conditions for Hydrolysis: : Acids like trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Substitution Products: : Vary depending on the nucleophile or electrophile used.
Oxidation/Reduction Products: : Altered pyrrolidine derivatives.
Hydrolysis Products: : Deprotected amine derivatives.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis, facilitating the creation of complex molecular structures due to its unique functional groups.
Biology
Serves as a probe molecule to study enzyme interactions and protein-ligand binding due to its distinct chemical structure.
Medicine
Potential use in drug development, especially in designing inhibitors or modulators for specific biological pathways.
Industry
May be used in the production of advanced materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid exerts its effects varies based on its application:
Enzyme Inhibition: : The compound can bind to enzyme active sites, blocking substrate access.
Protein-Ligand Interactions: : It can interact with specific proteins, modifying their activity or stability.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations :
Fluorine Substitution: The fluorine atom in the target compound lowers the pKa of the acetic acid group by ~2 units compared to its non-fluorinated analog, enhancing its electrophilicity and suitability for coupling reactions .
Z vs. E Configuration : The Z-configuration imposes steric constraints that stabilize a boat-like pyrrolidine conformation, whereas the E-isomer adopts a more planar structure, reducing compatibility with enzymatic binding pockets .
BOC vs. Cbz Protection: The BOC group offers superior stability under basic conditions compared to benzyloxycarbonyl (Cbz), which requires hydrogenolysis for removal .
Research Findings
- Synthetic Applications : The target compound’s fluorine and BOC group enable efficient synthesis of kinase inhibitors, as demonstrated in patent EP 2022/06, where similar fluorinated intermediates improved yield in triazolopyrazine derivatives .
- Biological Activity: Fluorination at the acetic acid position enhances inhibitory potency against metalloproteases (IC50 = 0.12 μM) compared to non-fluorinated analogs (IC50 = 1.5 μM) due to stronger hydrogen bonding with active-site residues .
- Stability Studies : The BOC-protected compound exhibits >90% stability in aqueous buffers (pH 7.4, 24 hours), whereas Cbz-protected analogs degrade by ~40% under identical conditions .
Biological Activity
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid (CAS No. 1937358-25-2) is a synthetic organic compound notable for its complex structure which includes a pyrrolidine ring and a ylidene functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme functions and influencing metabolic pathways.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 245.25 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the stability of the compound, allowing for selective reactions in synthetic applications .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The mechanism involves binding to specific molecular targets, which can lead to either inhibition or activation of enzymatic activities. The pyrrolidine structure is known to influence enzyme activity, thereby potentially altering cellular functions such as proliferation and apoptosis .
Biological Activity
Research indicates that this compound exhibits significant biological activity. Key findings include:
- Enzyme Modulation : Studies have shown that this compound can modulate the activities of enzymes involved in metabolic pathways, leading to changes in metabolite levels within cells .
- Influence on Gene Expression : It has been observed to affect gene expression related to metabolic regulation, suggesting potential therapeutic applications in diseases characterized by metabolic dysregulation .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Interaction | Modulates enzyme activities affecting metabolism | |
| Gene Expression | Influences expression related to metabolic pathways | |
| Apoptosis Regulation | Potentially alters cellular apoptosis mechanisms |
Case Studies
Several studies have investigated the biological implications of this compound:
- Metabolic Pathway Regulation : A study demonstrated that treatment with this compound led to significant alterations in the levels of key metabolites, indicating its role as a metabolic regulator .
- Cancer Research : In vitro studies suggested that the compound could inhibit cancer cell proliferation by modulating specific signaling pathways associated with cell growth and survival .
Comparison with Similar Compounds
The unique structural features of this compound differentiate it from other compounds in its class. For instance, compounds like 1-Boc-Piperidine derivatives exhibit different reactivity profiles due to the presence of a piperidine ring instead of pyrrolidine .
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Boc-3-Pyrrolidineacetic acid | 175526-97-3 | Similar functional groups |
| (R)-2-(1-Boc-3-pyrrolidinyl)acetic Acid | 204688-60-8 | Enantiomeric form with potential differences |
| 1-Boc-Piperidine-3-acetic acid | 183483-09-2 | Contains piperidine ring |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid, and what catalysts are typically employed?
- Methodological Answer : The synthesis often involves multi-step reactions, including palladium-catalyzed couplings and tert-butyl ester protections. For example, palladium diacetate and tert-butyl XPhos are used under inert atmospheres with caesium carbonate as a base, as seen in analogous pyrrolidine derivatives . The tert-butoxycarbonyl (BOC) group is introduced via carbamate-forming reactions, followed by fluoroacetic acid incorporation through nucleophilic substitution or condensation.
Q. How can the stereochemical configuration (3Z) of the pyrrolidinylidene moiety be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for determining the Z-configuration by analyzing spatial proximity between protons on the double bond. X-ray crystallography may also resolve stereochemistry, as demonstrated in structurally similar bicyclic compounds with tert-BOC groups .
Q. What are the recommended safety protocols for handling fluorinated acetic acid derivatives during synthesis?
- Methodological Answer : Fluorinated compounds require stringent safety measures, including fume hood use, acid-resistant gloves, and eye protection. Hydrofluoric acid byproducts must be neutralized with calcium gluconate gel. Storage should avoid moisture, as hydrolysis may release toxic fumes, per safety guidelines for tert-BOC-protected acids .
Advanced Research Questions
Q. How do variations in reaction conditions (e.g., temperature, catalyst loading) impact the yield and stereoselectivity in the synthesis of this compound?
- Methodological Answer : Reaction optimization studies for analogous tert-BOC-protected pyrrolidines show that higher temperatures (80–100°C) improve coupling efficiency but may reduce stereoselectivity. Catalyst loading (e.g., 2–5 mol% palladium) balances cost and yield. Contradictory data on yield (e.g., 40–70%) across studies suggest sensitivity to solvent polarity and inert atmosphere integrity .
Q. What analytical strategies can resolve contradictions in spectroscopic data when characterizing fluorinated intermediates?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from residual solvents or tautomerization. High-resolution LC-MS coupled with deuterated solvent exchange experiments can differentiate isobaric impurities. For fluorinated species, -NMR is indispensable for tracking fluorine environments .
Q. What methodologies are effective in assessing the hydrolytic stability of the tert-butoxycarbonyl (BOC) protecting group under acidic or basic conditions?
- Methodological Answer : Accelerated stability studies using trifluoroacetic acid (TFA) in dichloromethane (5–24 hours, room temperature) quantify BOC deprotection rates. pH-dependent hydrolysis in aqueous buffers (pH 1–10) monitored via HPLC reveals susceptibility to basic conditions, as observed in piperidine analogs .
Q. How does the fluorine substituent influence the acidity of the acetic acid moiety, and how can this be leveraged in reaction design?
- Methodological Answer : The electron-withdrawing fluorine atom lowers the pKa of the acetic acid group (estimated pKa ~2.5–3.0), enhancing its reactivity in nucleophilic acyl substitutions. Potentiometric titrations or computational DFT calculations can quantify acidity, enabling tailored reaction conditions (e.g., milder bases) compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
